Cas no 202865-72-3 (1-Bromo-4-fluoro-2-iodobenzene)
1-Bromo-4-fluoro-2-iodobenzene Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5-fluoroiodobenzene
- 2-Bromo-5-fluoro-1-iodobenzene
- 1-Bromo-4-fluoro-2-iodobenzene
- 4-fluoro-2-iodobromobenzene
- 2-Iodo-4-fluorobromobenzene
- EN300-316930
- 202865-72-3
- A4417
- DTXSID70942423
- QDCBSSUCEUMLGC-UHFFFAOYSA-N
- 3-Iodo-4-Bromofluorobenzene
- MFCD00042578
- CS-W014541
- s10431
- B4506
- Benzene, 1-bromo-4-fluoro-2-iodo-
- 6689-30-1
- 1-bromo-4-fluoro-2-iodo-benzene
- AS-19847
- SY020717
- FT-0607502
- 1-Bromo-4-fluoro-2-iodobenzene, 97%
- AKOS015889467
- SCHEMBL184417
- DB-045153
-
- MDL: MFCD00042578
- Inchi: 1S/C6H3BrFI/c7-5-2-1-4(8)3-6(5)9/h1-3H
- InChI Key: QDCBSSUCEUMLGC-UHFFFAOYSA-N
- SMILES: IC1C=C(C=CC=1Br)F
Computed Properties
- Exact Mass: 299.84500
- Monoisotopic Mass: 299.845
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Colorless or yellowish liquid
- Density: 2.300 g/mL at 25 °C
- Melting Point: No data available
- Boiling Point: 241.8±20.0℃ at 760 mmHg
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.630
- PSA: 0.00000
- LogP: 3.19280
- Sensitiveness: Light Sensitive
- Solubility: Unable or difficult to mix
1-Bromo-4-fluoro-2-iodobenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26
- Storage Condition:Store at 4°C,-4At ℃Store…Better
1-Bromo-4-fluoro-2-iodobenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-4-fluoro-2-iodobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013232-1g |
1-Bromo-4-fluoro-2-iodobenzene |
202865-72-3 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 013232-5g |
1-Bromo-4-fluoro-2-iodobenzene |
202865-72-3 | 98% | 5g |
£16.00 | 2022-03-01 | |
| Fluorochem | 013232-10g |
1-Bromo-4-fluoro-2-iodobenzene |
202865-72-3 | 98% | 10g |
£25.00 | 2022-03-01 | |
| Fluorochem | 013232-25g |
1-Bromo-4-fluoro-2-iodobenzene |
202865-72-3 | 98% | 25g |
£48.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W132543-5g |
1-Bromo-4-fluoro-2-iodobenzene |
202865-72-3 | 98% | 5g |
¥95.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W132543-1g |
1-Bromo-4-fluoro-2-iodobenzene |
202865-72-3 | 98% | 1g |
¥29.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W132543-100g |
1-Bromo-4-fluoro-2-iodobenzene |
202865-72-3 | 98% | 100g |
¥636.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W132543-25g |
1-Bromo-4-fluoro-2-iodobenzene |
202865-72-3 | 98% | 25g |
¥328.90 | 2023-08-31 | |
| Alichem | A013034337-250mg |
2-Bromo-5-fluoroiodobenzene |
202865-72-3 | 97% | 250mg |
$484.80 | 2023-09-02 | |
| Alichem | A013034337-500mg |
2-Bromo-5-fluoroiodobenzene |
202865-72-3 | 97% | 500mg |
$831.30 | 2023-09-02 |
1-Bromo-4-fluoro-2-iodobenzene Suppliers
1-Bromo-4-fluoro-2-iodobenzene Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 1-Bromo-4-fluoro-2-iodobenzene
Introduction to 1-Bromo-4-fluoro-2-iodobenzene (CAS No: 202865-72-3)
1-Bromo-4-fluoro-2-iodobenzene, with the chemical formula C₆H₃BrFIO, is a versatile aromatic heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, making it an indispensable tool for chemists and researchers working on drug discovery and development. The presence of both bromo and iodine substituents, along with a fluorine atom, provides multiple reactive sites for further functionalization, enabling the construction of complex molecular architectures.
The unique structural features of 1-Bromo-4-fluoro-2-iodobenzene make it particularly valuable in cross-coupling reactions, which are fundamental to modern organic synthesis. These reactions allow for the efficient connection of different molecular fragments, often under mild conditions and with high selectivity. The compound's reactivity is enhanced by the electron-withdrawing nature of the fluorine atom and the halogen atoms, which facilitate various transformations such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are widely employed in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
In recent years, 1-Bromo-4-fluoro-2-iodobenzene has been extensively studied for its role in the development of novel therapeutic agents. For instance, researchers have utilized this compound to synthesize derivatives with potential applications in treating neurological disorders. The fluorine substituent, in particular, has been shown to enhance metabolic stability and bioavailability in drug molecules. This has led to increased interest in fluorinated aromatic compounds as pharmacophores in medicinal chemistry.
Moreover, the compound's ability to undergo sequential functionalization has made it a valuable building block in the synthesis of complex natural products. For example, it has been used to construct analogs of bioactive molecules isolated from plants and microorganisms. These natural products often exhibit remarkable biological activities and serve as inspiration for designing new drugs. The synthetic strategies involving 1-Bromo-4-fluoro-2-iodobenzene have contributed significantly to the diversification of molecular libraries used in high-throughput screening campaigns.
The industrial significance of 1-Bromo-4-fluoro-2-iodobenzene extends beyond academic research. Pharmaceutical companies have integrated this compound into their synthetic pipelines for producing active pharmaceutical ingredients (APIs). The efficiency and scalability of its synthesis have been optimized to meet the demands of large-scale production. This has enabled the rapid development of new drugs that address unmet medical needs.
Recent advancements in green chemistry have also influenced the synthesis of 1-Bromo-4-fluoro-2-iodobenzene. Researchers are increasingly focusing on developing environmentally friendly methods that minimize waste and reduce energy consumption. Catalytic processes, for instance, have been employed to enhance reaction efficiency while maintaining high yields. These innovations align with global efforts to promote sustainable chemical manufacturing practices.
The role of 1-Bromo-4-fluoro-2-iodobenzene in material science is another emerging area of interest. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. By incorporating this compound into conjugated polymers, researchers can enhance charge transport properties, leading to more efficient electronic devices.
In conclusion, 1-Bromo-4-fluoro-2-iodobenzene (CAS No: 202865-72-3) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and material science. Its structural versatility and reactivity make it an essential intermediate in synthetic chemistry. As research continues to uncover new possibilities for this compound, its importance is expected to grow further, driving innovation in multiple scientific disciplines.
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